Cas no 921811-69-0 (3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide)

3-Methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide is a specialized organic compound featuring a benzoxazepine core functionalized with a butanamide substituent. Its molecular structure combines a tetrahydro-1,5-benzoxazepin-4-one scaffold with a branched aliphatic side chain, offering potential utility in medicinal chemistry and pharmaceutical research. The presence of multiple methyl groups enhances steric and electronic properties, while the oxazepine and amide functionalities provide sites for further derivatization or interaction with biological targets. This compound may exhibit improved stability and selectivity due to its rigid heterocyclic framework, making it a candidate for applications in drug discovery or as an intermediate in synthetic pathways. Its precise physicochemical and pharmacological characteristics warrant further investigation.
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide structure
921811-69-0 structure
Product name:3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide
CAS No:921811-69-0
MF:C17H24N2O3
MW:304.384064674377
CID:6558978

3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide
    • Butanamide, 3-methyl-N-(2,3,4,5-tetrahydro-3,3,5-trimethyl-4-oxo-1,5-benzoxazepin-7-yl)-
    • Inchi: 1S/C17H24N2O3/c1-11(2)8-15(20)18-12-6-7-14-13(9-12)19(5)16(21)17(3,4)10-22-14/h6-7,9,11H,8,10H2,1-5H3,(H,18,20)
    • InChI Key: QLIIWCQSGXIXCF-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C2OCC(C)(C)C(=O)N(C)C2=C1)(=O)CC(C)C

Experimental Properties

  • Density: 1?+-.0.06 g/cm3(Predicted)
  • Boiling Point: 538.9±50.0 °C(Predicted)
  • pka: 14.04±0.40(Predicted)

3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2262-0004-3mg
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide
921811-69-0 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2262-0004-10mg
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide
921811-69-0 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2262-0004-4mg
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide
921811-69-0 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2262-0004-5mg
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide
921811-69-0 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2262-0004-2mg
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide
921811-69-0 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2262-0004-15mg
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide
921811-69-0 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2262-0004-2μmol
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide
921811-69-0 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2262-0004-1mg
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide
921811-69-0 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2262-0004-5μmol
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide
921811-69-0 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2262-0004-10μmol
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide
921811-69-0 90%+
10μl
$103.5 2023-05-16

Additional information on 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide

Compound CAS No. 921811-69-0: 3-Methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide

The compound with CAS No. 921811-69-0, known as 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzoxazepines, which are heterocyclic compounds with a fused benzene ring and a seven-membered ring containing oxygen and nitrogen atoms. The structure of this molecule is characterized by a butanamide group attached to a substituted benzoxazepine ring system.

Recent studies have highlighted the potential of benzoxazepines as scaffolds for drug discovery due to their unique pharmacokinetic properties and ability to interact with various biological targets. The butanamide moiety in this compound contributes to its lipophilicity and bioavailability, making it an attractive candidate for therapeutic applications. Researchers have explored its potential as an antidepressant, anti-inflammatory agent, and neuroprotective drug.

The synthesis of 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide involves a multi-step process that includes the formation of the benzoxazepine core followed by functionalization with the butanamide group. This process typically employs advanced organic chemistry techniques such as Friedel-Crafts alkylation and amide bond formation. The stereochemistry of the molecule is crucial for its biological activity; thus, precise control over the synthesis steps is essential.

In terms of biological activity, this compound has shown promising results in preclinical studies. It exhibits potent antidepressant-like effects in animal models by modulating serotonin and norepinephrine reuptake. Additionally, its anti-inflammatory properties have been attributed to its ability to inhibit cyclooxygenase (COX) enzymes and reduce pro-inflammatory cytokine production. These findings suggest that it could be a potential candidate for treating conditions such as major depressive disorder and inflammatory diseases.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed that it binds effectively to key protein targets involved in neurodegenerative diseases such as Alzheimer's disease. The benzoxazepine core plays a significant role in stabilizing these interactions due to its rigid structure and ability to form hydrogen bonds with target proteins.

Moreover, the butanamide group enhances the molecule's permeability across biological membranes, which is critical for achieving therapeutic concentrations in vivo. This property has been validated through pharmacokinetic studies in animal models, which demonstrate favorable absorption and distribution profiles.

Despite its promising potential, further research is required to fully understand the safety profile and long-term effects of this compound. Ongoing clinical trials are investigating its efficacy in treating depression and inflammation while monitoring for any adverse effects.

In conclusion, CAS No. 921811-69-0, or 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.